molecular formula C13H15F2NO B6207693 [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703778-87-2

[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B6207693
CAS No.: 2703778-87-2
M. Wt: 239.3
InChI Key:
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Description

[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as DFPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFPM is a bicyclic compound that belongs to the class of azabicyclo compounds.

Mechanism of Action

[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol acts as a partial agonist at the mu-opioid receptor, which means that it can activate the receptor but not to the same extent as a full agonist. This compound also acts as an antagonist at the kappa-opioid receptor, which is involved in pain management and addiction. This compound's effect on the dopamine system is not fully understood, but it has been suggested that it may modulate dopamine release and reuptake.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of pain. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been shown to have a lower potential for abuse and dependence compared to other opioids.

Advantages and Limitations for Lab Experiments

[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol's unique pharmacological profile makes it an attractive compound for studying the mu-opioid receptor and the dopamine system. However, this compound's complex synthesis method and limited availability may make it difficult to use in large-scale experiments.

Future Directions

[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol's potential therapeutic applications and unique pharmacological profile make it an exciting compound for future research. Some possible future directions include studying this compound's effect on other neurotransmitter systems, optimizing the synthesis method to increase availability, and developing this compound derivatives with improved pharmacological properties.

Synthesis Methods

[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can be synthesized through a multistep process that involves the reaction of 2,4-difluorobenzaldehyde with 2-cyclopenten-1-one, followed by reduction with sodium borohydride to produce the intermediate compound. The intermediate is then reacted with hydroxylamine hydrochloride to produce this compound.

Scientific Research Applications

[5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction medicine. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management and addiction. This compound has also been shown to have an effect on the dopamine system, which is involved in reward processing and addiction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4-difluorophenylacetonitrile", "1,5-cyclooctadiene", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "phosphorus pentoxide", "thionyl chloride", "magnesium", "bromobenzene", "1,3-dibromopropane", "sodium iodide", "diethyl ether", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-difluorophenylacetonitrile by reacting 2,4-difluorobenzyl bromide with sodium cyanide in the presence of copper(I) iodide.", "Step 2: Reduction of 2,4-difluorophenylacetonitrile to 2,4-difluorophenylethylamine using sodium borohydride in methanol.", "Step 3: Cyclization of 2,4-difluorophenylethylamine with 1,5-cyclooctadiene in the presence of hydrochloric acid to form [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-amine].", "Step 4: Conversion of [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-amine] to [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol by reacting with methanol and hydrochloric acid.", "Step 5: Protection of the hydroxyl group in [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol by reacting with acetic anhydride and triethylamine to form the corresponding acetate.", "Step 6: Conversion of the acetate to the corresponding chloride by reacting with phosphorus pentoxide and thionyl chloride.", "Step 7: Grignard reaction of the chloride with magnesium in the presence of diethyl ether to form the corresponding Grignard reagent.", "Step 8: Reaction of the Grignard reagent with bromobenzene to form the desired product [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.", "Step 9: Purification of the product by recrystallization from a mixture of tetrahydrofuran and water." ] }

2703778-87-2

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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